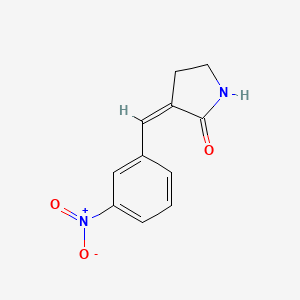

3-(3-Nitrobenzylidene)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

(3Z)-3-[(3-nitrophenyl)methylidene]pyrrolidin-2-one |

InChI |

InChI=1S/C11H10N2O3/c14-11-9(4-5-12-11)6-8-2-1-3-10(7-8)13(15)16/h1-3,6-7H,4-5H2,(H,12,14)/b9-6- |

InChI Key |

IEABNLILOQKYOC-TWGQIWQCSA-N |

Isomeric SMILES |

C\1CNC(=O)/C1=C\C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Nitrobenzylidene Pyrrolidin 2 One and Its Derivatives

Strategic Approaches to the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. mdpi.com Consequently, a variety of robust methods for its synthesis have been developed, ranging from classical cyclization reactions to more contemporary multicomponent protocols.

Cyclization Reactions for Ring Formation

Cyclization reactions represent a fundamental approach to forming the five-membered lactam ring. These methods typically involve the intramolecular reaction of a linear precursor containing the requisite functional groups.

Common strategies include:

Lactamization of γ-Amino Esters: The cyclization of γ-amino esters can be induced under thermal conditions, often with the aid of an acid catalyst like acetic acid. nih.govmdpi.com This method involves the intramolecular attack of the amine onto the ester carbonyl, followed by the elimination of an alcohol.

Reductive Amination of 1,4-Dicarbonyl Compounds: A 1,4-dicarbonyl compound can react with ammonia or a primary amine to form an intermediate which, upon reduction, cyclizes to the pyrrolidine (B122466) ring. mdpi.com

Cyclization of N-Substituted-2-allenamides: A one-pot process involving an Ugi reaction can produce N-substituted-2-allenamides, which then undergo a regioselective 5-exo-dig cyclization in the presence of a base like potassium tert-butoxide (KOt-Bu) to yield pyrrolidin-5-one-2-carboxamides. acs.org This transition-metal-free method offers good yields and high atom economy. acs.org

Ring Opening of Donor-Acceptor (DA) Cyclopropanes: DA cyclopropanes can serve as precursors to γ-lactams. nih.gov The reaction involves the ring-opening of the cyclopropane by an N-nucleophile, such as an aniline or benzylamine, catalyzed by a Lewis acid (e.g., nickel perchlorate), followed by an acid-catalyzed cyclization of the resulting γ-aminoester intermediate to form the pyrrolidin-2-one ring. nih.govmdpi.com

| Cyclization Strategy | Precursor | Key Reagents/Conditions | Reference |

| Lactamization | γ-Aminoester | Toluene, Acetic Acid, Reflux | nih.govmdpi.com |

| Allenamide Cyclization | N-Substituted-2-allenamide | KOt-Bu, Room Temperature | acs.org |

| DA Cyclopropane Opening | Donor-Acceptor Cyclopropane, Amine | 1. Lewis Acid (e.g., Ni(ClO₄)₂) 2. Acetic Acid | nih.govmdpi.com |

| Intramolecular Schmidt Reaction | ω-Azido Carboxylic Acid | Tf₂O | organic-chemistry.org |

Multicomponent Reaction Protocols for Pyrrolidinone Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules like pyrrolidinones in a single, efficient step from three or more starting materials. researchgate.nettandfonline.com These reactions are highly valued for their atom and step economy, reducing waste and simplifying synthetic procedures. tandfonline.com

Key MCR strategies for pyrrolidinone synthesis include:

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a versatile MCR that can be adapted for pyrrolidinone synthesis. rloginconsulting.com For instance, a one-pot reaction of aldehydes, primary amines, allenoic acids, and isocyanides can produce an intermediate that cyclizes to form functionalized pyrrolidinones. acs.org

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone of pyrrolidine synthesis. tandfonline.com Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde, react with olefinic or acetylenic compounds to construct the pyrrolidine ring with a high degree of stereocontrol. mdpi.comtandfonline.com This approach has been used to create diverse libraries of substituted pyrrolidines. researchgate.netnih.gov

Installation and Functionalization of the 3-(3-Nitrobenzylidene) Moiety

Once the pyrrolidin-2-one core is available, the exocyclic double bond and the 3-nitrobenzylidene group must be installed. This is typically achieved through a condensation reaction.

Condensation Reactions and Olefin Formation

The most direct method for installing the 3-(3-nitrobenzylidene) group is the Knoevenagel or Claisen-Schmidt-type condensation reaction. This involves the reaction of the active methylene (B1212753) group at the C3 position of the pyrrolidin-2-one ring with 3-nitrobenzaldehyde (B41214). The C3 protons are sufficiently acidic to be removed by a base, generating a nucleophilic enolate that attacks the aldehyde carbonyl. A subsequent dehydration step then forms the thermodynamically stable α,β-unsaturated carbon-carbon double bond. This general strategy has been successfully applied to synthesize various 3-arylidenepyrrolidin-2-ones. nih.govmdpi.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the condensation reaction are highly dependent on the chosen conditions. Optimization is crucial for developing a practical synthetic route.

Key parameters for optimization include:

Catalyst: Both base and acid catalysts can be employed. Basic catalysts, such as piperidine (B6355638), pyridine, or triethylamine (Et₃N), are commonly used to facilitate the initial deprotonation of the pyrrolidinone. nih.gov Lewis acids have also been shown to catalyze related transformations. nih.gov

Solvent: The choice of solvent can influence reaction rates and yields. Solvents like acetic anhydride or toluene are often used, sometimes with azeotropic removal of water to drive the dehydration step to completion.

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. nih.govmdpi.com For example, silver-catalyzed 5-exo-dig cyclization reactions to form related benzylidene-pyrrolines have been optimized with respect to temperature and catalyst loading. mdpi.comresearchgate.net

| Parameter | Examples | Purpose | Reference |

| Catalyst | Piperidine, Pyridine, Et₃N, KOt-Bu | Promotes enolate formation | acs.orgnih.gov |

| Solvent | Acetic Anhydride, Toluene, Dichloromethane (DCM) | Reaction medium, facilitates water removal | mdpi.comresearchgate.net |

| Temperature | Room Temperature to Reflux | Controls reaction rate | nih.govmdpi.com |

Stereoselective Synthesis of 3-(3-Nitrobenzylidene)pyrrolidin-2-one and Chiral Analogues

Introducing chirality into the pyrrolidin-2-one structure is of significant interest for pharmaceutical applications. mdpi.com Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a single desired enantiomer or diastereomer. While specific methods for the asymmetric synthesis of this compound are not extensively detailed, general strategies for creating chiral 3-substituted pyrrolidinones can be adapted. mdpi.comnih.gov

Approaches to stereoselective synthesis include:

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as the amino acids proline or 4-hydroxyproline. mdpi.com The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

Asymmetric Catalysis: Chiral catalysts can guide a reaction to selectively form one enantiomer over the other. For instance, organocatalytic Michael additions using chiral squaramide catalysts have been used to create chiral γ-aminobutyric acid derivatives, which are precursors to pyrrolidinones. researchgate.net

Substrate-Controlled Synthesis: In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. The auxiliary is removed in a later step.

Enantioselective Cyclization: Asymmetric cyclization reactions can establish the stereocenters of the ring during its formation. mdpi.comnih.gov For example, a convenient enantioselective approach to the synthesis of Anisomycin involves the key cyclization of an acyclic alcohol to give a Boc-protected pyrrolidine. nih.gov Similarly, asymmetric palladium-catalyzed allylic alkylation followed by a ring contraction sequence has been developed to produce enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

Enantioselective and Diastereoselective Approaches

The construction of chiral centers within the pyrrolidinone scaffold is of significant interest. Modern synthetic strategies increasingly employ enantioselective and diastereoselective methods to produce optically pure compounds.

Organocatalysis has emerged as a powerful tool for these transformations. For instance, chiral squaramide catalysts have been utilized in the stereoselective synthesis of γ-aminobutyric acid derivatives through a Michael addition of dimethyl malonate to a racemic nitroalkene, which proceeds via a kinetic resolution. researchgate.net Similarly, enantioselective, organocatalytic conjugate additions of aldehydes to nitro-olefins, using catalysts like the Hayashi-Jørgensen catalyst, can produce γ-nitro-aldehydes which are precursors to spirocyclic pyrrolidine derivatives. thieme-connect.de These intermediates can then undergo reductive cyclization to form the pyrrolidine ring. thieme-connect.de

Palladium-catalyzed reactions also offer a robust route to enantiomerically enriched pyrrolidine derivatives. One such strategy involves an intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring and generates a quinone methide intermediate that can be trapped by a second nucleophile with high enantio- and diastereoselectivity. nih.gov The stereochemical outcome of such nucleopalladation reactions can be highly dependent on the nature of the nucleophile. nih.gov

Other notable approaches include:

1,3-Dipolar Cycloadditions: Hydrogen-bond-assisted azomethine ylides can undergo formal Huisgen 1,3-dipolar cycloaddition with β-nitrostyrenes to afford highly substituted pyrrolidin-2-ylidene derivatives in a diastereoselective manner. rsc.org

Nitrone/Cyclopropane Cycloaddition: A general, diastereoselective pyrrolidine synthesis can be achieved via a homo [3+2] dipolar cycloaddition involving nitrones and cyclopropanes. nih.gov

Intramolecular Michael Addition: The intramolecular aza-Michael reaction of conjugated amides, catalyzed by chiral phosphoric acids, can be used to synthesize enantiomerically enriched fluorinated pyrrolidines, which are precursors to indolizidinone derivatives. nih.gov

Asymmetric Allylic Alkylation: A stereogenic quaternary center can be established using an asymmetric allylic alkylation, which is followed by a stereoretentive thermal "Spino" ring contraction to yield enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

| Method | Key Features | Catalyst/Reagent | Product Type | Ref |

| Organocatalytic Michael Addition | Kinetic resolution of racemic nitroalkene | Chiral squaramide | Chiral γ-aminobutyric acid derivatives | researchgate.net |

| Organocatalytic Conjugate Addition | Forms γ-nitro-aldehydes as precursors | Hayashi–Jørgensen catalyst | Spirocyclic pyrrolidines | thieme-connect.de |

| Palladium-Catalyzed Cyclization | Intramolecular nucleopalladation followed by nucleophilic trapping | Palladium(II) complexes | Complex substituted pyrrolidines | nih.gov |

| 1,3-Dipolar Cycloaddition | Diastereoselective cycloaddition with nitrostyrenes | Azomethine ylides | Highly substituted pyrrolidin-2-ylidenes | rsc.org |

| Asymmetric Allylic Alkylation/Ring Contraction | Sets stereochemistry prior to ring formation | Palladium complexes with chiral ligands | Enantioenriched 2,2-disubstituted pyrrolidines | nih.gov |

Control of Exocyclic Olefin Geometry (E/Z Isomerism)

The geometry of the exocyclic double bond in this compound is a critical feature that can influence its biological activity. The synthesis often yields a mixture of E and Z isomers, and controlling this aspect is a significant synthetic challenge.

Studies on analogous 3-(benzylidene)indolin-2-one systems provide valuable insights into the behavior of these isomers. semanticscholar.orgnih.gov The E and Z diastereomers can undergo isomerization to each other, a phenomenon observable in solution, for instance, via ¹H NMR spectroscopy in DMSO-d₆. nih.gov The relative stability of the isomers can be influenced by the substitution pattern and the solvent. For some compounds, the Z isomer is more stable, while for others, the E isomer predominates. nih.gov

The assignment of E and Z configurations is typically confirmed using NMR techniques. In ¹H-NMR, the vinyl proton of the Z-diastereomer often resonates at a slightly downfield shift compared to the E-diastereomer due to the influence of the lactam carbonyl group. semanticscholar.org Two-dimensional NOESY experiments are definitive: a Nuclear Overhauser Effect (NOE) interaction between the vinyl proton and the protons on the pyrrolidinone ring (e.g., at the 4-position) confirms the Z configuration, whereas an NOE between the ortho-protons of the benzylidene ring and the pyrrolidinone ring protons indicates the E configuration. semanticscholar.org

Stereoselective introduction of an exocyclic double bond has been achieved in related systems through multi-step sequences. For example, in the synthesis of spiro[indolizidine-1,3′-oxindole] alkaloids, an E-ethylidene substituent was installed stereoselectively by acetylation at the α-position to the lactam carbonyl, followed by hydride reduction and elimination. mdpi.com This type of strategy, which relies on controlling the stereochemistry of subsequent elimination reactions, could potentially be adapted to control the geometry of the benzylidene moiety.

Derivatization and Scaffold Modification of this compound

The this compound scaffold serves as a versatile template for further chemical modification. Both the nitro group and the pyrrolidinone ring can be subjected to a variety of transformations to generate a diverse range of derivatives.

Functional Group Interconversions of the Nitro Group

The nitro group is a highly versatile functional group due to its strong electron-withdrawing nature and its ability to be converted into numerous other functionalities. researchgate.netnih.gov This makes it an excellent synthetic handle for derivatization.

The most common transformation is the reduction of the nitro group to an amine, which opens up a vast array of subsequent reactions. A wide range of reagents and conditions can be employed for the reduction of aromatic nitro compounds, allowing for chemoselectivity in the presence of other reducible groups. wikipedia.orgorganic-chemistry.org

| Transformation | Product | Typical Reagents/Conditions | Ref |

| Reduction to Amine | 3-(3-Aminobenzylidene)pyrrolidin-2-one | Catalytic hydrogenation (e.g., Pd/C, H₂), Fe/HCl, SnCl₂, Sodium hydrosulfite | wikipedia.org |

| Reduction to Hydroxylamine | 3-(3-(Hydroxyamino)benzylidene)pyrrolidin-2-one | Raney Ni/hydrazine (B178648) (0-10 °C), Zn/NH₄Cl | wikipedia.org |

| Reduction to Azo compound | Bis(3-(2-oxopyrrolidin-3-ylidene)methyl)phenyl)diazene | Metal hydrides (e.g., LiAlH₄, NaBH₄) | wikipedia.org |

| Reduction to Hydrazine | 1,2-Bis(3-((2-oxopyrrolidin-3-ylidene)methyl)phenyl)hydrazine | Excess Zinc metal | wikipedia.org |

Beyond reduction, the nitro group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions or facilitate other transformations, although these are less common for this specific scaffold. The conversion of the nitro group to other functionalities like hydroxylamines, hydrazines, or azo compounds provides access to derivatives with distinct chemical and electronic properties. wikipedia.org

Substitutions and Transformations on the Pyrrolidinone Ring

The pyrrolidinone ring itself can be modified to introduce additional complexity and functionality. While direct substitution on the pre-formed this compound can be challenging, various synthetic strategies allow for the construction of substituted pyrrolidinone rings from different precursors.

Ring contraction strategies provide an alternative route to functionalized pyrrolidin-2-ones. For example, N-substituted piperidines can undergo cascade reactions involving ring contraction and deformylative functionalization to selectively yield pyrrolidin-2-ones. rsc.orgresearchgate.net Similarly, a photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as synthons for further functionalization. nih.gov

Other methods for building substituted pyrrolidinone rings include:

Dieckmann Cyclization: This intramolecular condensation of diesters is a classic method for forming five-membered rings and has been applied to the synthesis of pyrrolidin-3-ones and piperidin-2,4-diones. ucl.ac.uk

Multicomponent Reactions: Polysubstituted 3-hydroxy-3-pyrroline-2-ones can be synthesized via three-component reactions of aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate (B1228247). nih.gov

Cyclization of Amino Esters: The intramolecular cyclization of amino esters, often generated in situ from the reduction of a nitrile ester, is a direct method for forming the γ-lactam ring. thieme-connect.de

These methodologies allow for the introduction of substituents at various positions of the pyrrolidinone ring, creating analogs with altered steric and electronic properties, which is crucial for structure-activity relationship studies.

Elucidation of Advanced Structural Features of 3 3 Nitrobenzylidene Pyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of 3-(3-nitrobenzylidene)pyrrolidin-2-one in solution. It provides insights into the connectivity of atoms and the spatial arrangement of the molecule.

Two-dimensional (2D) NMR experiments are fundamental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and in elucidating the molecule's stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY would reveal the coupling between the protons on the pyrrolidinone ring, specifically the CH₂ groups at positions 4 and 5, and the vinyl proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the molecule's conformation and the stereochemistry of the exocyclic double bond. A key observation would be the correlation between the vinyl proton and the protons of the pyrrolidinone ring, which helps to establish the (E) or (Z) configuration of the benzylidene moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals.

Based on data from analogous compounds, the following is a representative, though not experimentally verified for this specific molecule, ¹H and ¹³C NMR data table. scielo.br

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| C=CH | ~7.5 | ~135 |

| C(pyrrolidinone) | - | ~125 |

| CH₂(pyrrolidinone, adjacent to N) | ~3.5 | ~45 |

| CH₂(pyrrolidinone) | ~2.8 | ~30 |

| Aromatic CH (ortho to NO₂) | ~8.2 | ~122 |

| Aromatic CH (para to NO₂) | ~8.1 | ~125 |

| Aromatic CH (ortho to benzylidene) | ~7.8 | ~130 |

| Aromatic CH (meta to NO₂) | ~7.6 | ~136 |

| Aromatic C-NO₂ | - | ~148 |

| Aromatic C (attached to C=C) | - | ~134 |

Note: This table is illustrative and based on typical values for similar structures.

The pyrrolidinone ring is not planar and can exist in different conformations, often an envelope or a twist form. researchgate.net The position of the substituents can be pseudo-axial or pseudo-equatorial. The equilibrium between these conformers can be studied using NMR, particularly by analyzing the coupling constants (³JHH) and through variable temperature NMR studies. researchgate.netresearchgate.net For this compound, the conformational preference of the benzylidene group relative to the lactam ring will be influenced by steric hindrance and electronic interactions. Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental NMR data to provide a more quantitative understanding of the conformational landscape and the relative populations of different stable conformers. ufms.br

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This analysis provides precise information on bond lengths, bond angles, and torsion angles.

For this compound, X-ray diffraction would provide the exact geometry of the molecule. Key parameters of interest would include:

The C=C double bond length of the benzylidene group, confirming its double bond character.

The bond lengths and angles within the pyrrolidinone ring, revealing any strain.

The torsion angle around the C-C single bond connecting the phenyl ring to the vinyl group, which indicates the degree of planarity.

The geometry of the nitro group and its orientation relative to the phenyl ring.

| Parameter | Expected Value |

| C=O Bond Length | ~1.23 Å |

| C=C Bond Length | ~1.34 Å |

| N-C(O) Bond Length | ~1.33 Å |

| C-NO₂ Bond Length | ~1.47 Å |

| C-C-C Bond Angle (vinyl) | ~120° |

| O-N-O Bond Angle | ~125° |

Note: This table presents typical bond parameters and is for illustrative purposes.

The arrangement of molecules in the crystal lattice is determined by intermolecular forces. For this compound, several interactions are expected:

Hydrogen Bonding: The N-H group of the pyrrolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as acceptors. This can lead to the formation of chains or dimeric structures in the crystal lattice.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal structure.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Signatures and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study molecular dynamics. scielo.br

The key vibrational modes for this compound would be:

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ in the FTIR spectrum.

C=O Stretch (Amide I): A strong absorption around 1680-1700 cm⁻¹.

N-O Stretch (Nitro Group): Two characteristic bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. orientjchem.org

C=C Stretch: A band in the region of 1620-1640 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: A band around 1200-1350 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| N-H Stretch | 3200-3400 | FTIR |

| C=O Stretch | 1680-1700 | FTIR, Raman |

| Asymmetric NO₂ Stretch | 1520-1560 | FTIR |

| Symmetric NO₂ Stretch | 1340-1380 | FTIR |

| C=C Stretch (vinyl) | 1620-1640 | Raman |

| Aromatic C=C Stretches | 1450-1600 | FTIR, Raman |

Note: This table is illustrative and provides typical frequency ranges.

The combination of FTIR and Raman spectroscopy is powerful because some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa, providing a more complete vibrational profile of the molecule.

Characteristic Vibrational Modes of the Pyrrolidinone Ring

The five-membered lactam ring of the pyrrolidinone moiety presents a distinct vibrational fingerprint, which can be analyzed using Fourier Transform Infrared (FTIR) and Raman spectroscopy. sapub.orgthermofisher.com These two techniques are complementary; FTIR is particularly sensitive to the vibrations of polar bonds and asymmetric vibrations, while Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds. researchgate.netsurfacesciencewestern.com

Key vibrational modes for the pyrrolidinone ring include:

Amide C=O Stretching: The most prominent band in the infrared spectrum of a pyrrolidinone derivative is the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). This is typically a strong, sharp absorption band found in the region of 1670-1700 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the lactam ring generally appears in the 1260-1350 cm⁻¹ range. Its intensity can vary.

CH₂ Vibrations: The pyrrolidinone ring contains methylene (B1212753) (CH₂) groups whose vibrations contribute to the spectrum. Symmetric and asymmetric stretching vibrations of the C-H bonds are expected in the 2850-2960 cm⁻¹ region. fao.org Additionally, CH₂ scissoring (bending) vibrations typically occur around 1465 cm⁻¹, while wagging and twisting modes appear at lower frequencies.

The study of similar molecules, like N-vinyl-2-pyrrolidinone, through Raman spectroscopy has provided valuable data on the vibrational properties of the pyrrolidinone ring structure, confirming the expected frequency ranges for these characteristic modes. fao.org

Analysis of the Nitro and Benzylidene Group Vibrations

The benzylidene bridge and the nitro functional group introduce further characteristic peaks into the vibrational spectra of the molecule.

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two distinct and strong stretching vibrations in the infrared spectrum.

Asymmetric Stretch (ν_as(NO₂)): This is typically observed as a strong band in the range of 1500–1560 cm⁻¹. For substituted nitrobenzenes, this peak is very intense. niscpr.res.in

Symmetric Stretch (ν_s(NO₂)): This vibration appears as a strong band in the 1335–1370 cm⁻¹ region. niscpr.res.in Its position can sometimes overlap with other vibrations, but its intensity is a key identifier.

Benzylidene Group Vibrations: This group is characterized by the exocyclic carbon-carbon double bond (C=C) and the aromatic ring.

C=C Stretch: The stretching of the double bond in the benzylidene linker (Ar-CH=C) is expected to produce a band of variable intensity in the 1640-1660 cm⁻¹ region.

Aromatic Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. niscpr.res.in Aromatic C=C ring stretching vibrations usually appear as a set of bands in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations are also prominent and their position (typically 690-900 cm⁻¹) is indicative of the substitution pattern on the aromatic ring.

Spectroscopic studies on related molecules, such as nitrobenzylidene derivatives, have confirmed these assignments and are crucial for the precise interpretation of the spectra of this compound. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of an unknown compound by providing a highly accurate mass measurement, often to four or five decimal places. chromatographyonline.com For this compound, with the molecular formula C₁₁H₁₀N₂O₃, the theoretical exact mass of the neutral molecule is 218.0691 Da. HRMS can verify this composition by measuring the mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) with high precision.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. wikipedia.org For this compound, the fragmentation pathways are influenced by the different functional groups. In positive-ion mode, after forming the protonated molecule [M+H]⁺ (m/z 219.0764), collision-induced dissociation (CID) would likely initiate fragmentation. Common fragmentation patterns for nitroaromatic compounds include the loss of neutral species such as NO (30 Da) and NO₂ (46 Da). strath.ac.uknih.gov Further fragmentation would involve the cleavage of the pyrrolidinone ring and the benzylidene bridge, providing a complete picture of the molecule's structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, is a powerful technique used for the detailed structural elucidation of small molecules. nih.govmdpi.com The process involves multiple stages of mass analysis. First, a precursor ion, typically the protonated molecular ion [M+H]⁺, is selected from the initial mass spectrum. This selected ion is then subjected to fragmentation, often through collision with an inert gas like argon or nitrogen (a process known as collision-induced dissociation or CID). nih.gov The resulting fragment ions, known as product ions, are then analyzed in a second stage of mass spectrometry.

For this compound, an MS/MS experiment would proceed as follows:

Precursor Ion Selection: The [M+H]⁺ ion at m/z 219.0764 is isolated.

Fragmentation: This ion is fragmented by CID.

Product Ion Analysis: The resulting product ions are detected. Expected fragments would include ions corresponding to the loss of the nitro group ([M+H - NO₂]⁺ at m/z 173.0815) and subsequent cleavages of the molecular backbone.

The pattern of product ions serves as a structural fingerprint, confirming the connectivity between the nitrophenyl ring, the benzylidene linker, and the pyrrolidinone ring. This method is invaluable for distinguishing between isomers, which might have identical exact masses but different structural arrangements and therefore different fragmentation patterns. chromatographyonline.com

Isotopic Pattern Analysis

Isotopic pattern analysis provides an additional layer of confirmation for the elemental composition of a molecule. nih.gov Most elements exist naturally as a mixture of isotopes. While the most common isotope of carbon is ¹²C, about 1.1% is ¹³C. Similarly, nitrogen exists as ¹⁴N and ¹⁵N, and oxygen as ¹⁶O, ¹⁷O, and ¹⁸O.

In a high-resolution mass spectrum, this natural isotopic distribution results in a characteristic pattern of peaks for the molecular ion. The main peak (M) corresponds to the molecule containing the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Smaller peaks appear at higher masses:

M+1 Peak: This peak, one mass unit higher, is primarily due to the presence of a single ¹³C or ¹⁵N atom in the molecule.

M+2 Peak: This peak, two mass units higher, results from the presence of two ¹³C atoms, one ¹⁸O atom, or other combinations of heavier isotopes.

For C₁₁H₁₀N₂O₃, the theoretical relative abundance of the M+1 peak is approximately 12.86% of the M peak, and the M+2 peak is about 1.45%. The precise measurement of these isotopic abundance ratios using HRMS serves as a powerful constraint, helping to validate the proposed elemental formula and distinguish it from other possibilities with a similar nominal mass. sciencepublishinggroup.comcaltech.edu

Compound Names

Theoretical and Computational Investigations of 3 3 Nitrobenzylidene Pyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of a molecule. For molecules like 3-(3-nitrobenzylidene)pyrrolidin-2-one, these methods can reveal how electron density is distributed and how the molecule is likely to interact with other chemical species.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov

In a study on the analogous compound (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one, DFT calculations were performed to determine these frontier orbital energies. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For the analogue, the HOMO is primarily located on the piperidine (B6355638) ring and the adjoining propenone moiety, while the LUMO is concentrated on the nitrophenyl ring. nih.gov This distribution indicates that the piperidine end of the molecule acts as the primary electron donor, while the nitro-substituted phenyl ring is the electron-accepting region.

Table 1: Frontier Molecular Orbital Energies for a Structurally Similar Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.23 |

| LUMO | -2.98 |

| Energy Gap (ΔE) | 3.25 |

Data derived from computational analysis of (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one. nih.gov

This separation of the frontier orbitals suggests that the molecule is prone to intramolecular charge transfer, a property relevant to its potential applications in materials science.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the charge distribution, with different colors representing different potential values. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.gov

For the related compound (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one, the MEP analysis revealed that the most negative potential is located over the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the piperidine ring and the aromatic ring exhibit positive potential, marking them as likely sites for nucleophilic interactions. nih.gov Such analysis is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. nih.gov

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are used to explore the three-dimensional shapes a molecule can adopt and the dynamics of its movements.

Molecular dynamics (MD) simulations provide a way to observe the movement of atoms and molecules over time. wikipedia.org By simulating the interactions between the molecule and its environment (like a solvent), MD can reveal how the molecule flexes, bends, and changes its shape. This is particularly important for understanding how a molecule might interact with a receptor or enzyme, as both partners in the interaction are dynamic. wikipedia.org For a compound like this compound, MD simulations could show how the nitrobenzylidene group moves relative to the pyrrolidinone ring and how these motions are influenced by the surrounding medium. Although specific MD simulation studies on this molecule were not found in the searched literature, this technique remains a critical tool for investigating the dynamic nature of such compounds.

Reactivity and Chemical Transformations of 3 3 Nitrobenzylidene Pyrrolidin 2 One

Reactions at the Exocyclic Olefinic Moiety

The exocyclic double bond in 3-(3-Nitrobenzylidene)pyrrolidin-2-one is part of a conjugated system, activated by both the carbonyl group of the lactam and the electron-withdrawing nitro group on the phenyl ring. This electronic deficiency makes it a prime target for nucleophilic additions and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrohalogenation)

Hydrogenation: Catalytic hydrogenation is a common method for the reduction of the exocyclic double bond. This reaction typically proceeds with high efficiency using standard catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. Under these conditions, the alkene is reduced to the corresponding saturated derivative, 3-(3-nitrobenzyl)pyrrolidin-2-one. It is important to note that these conditions can also lead to the simultaneous reduction of the nitro group to an amine. libretexts.org Achieving selective reduction of only the double bond requires careful selection of catalyst and reaction conditions.

Hydrohalogenation: The addition of hydrogen halides (HX, such as HCl or HBr) across the exocyclic double bond follows an electrophilic addition mechanism. libretexts.org The reaction is initiated by the protonation of the alkene, which generates a carbocation intermediate. msu.edu Due to the electronic influence of the conjugated nitrophenyl and lactam groups, the regioselectivity of this addition is well-defined. The initial protonation occurs at the α-carbon (relative to the lactam ring), leading to the formation of a benzylic carbocation stabilized by the phenyl ring. Subsequent attack by the halide anion yields the corresponding 3-(1-halo-1-(3-nitrophenyl)methyl)pyrrolidin-2-one.

Halogenation: Direct addition of halogens like bromine (Br₂) or chlorine (Cl₂) to the double bond results in the formation of a di-halogenated product. The reaction proceeds via a cyclic halonium ion intermediate, followed by anti-addition of the halide ion.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The electron-deficient nature of the exocyclic double bond makes this compound an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org These reactions are powerful tools for constructing complex five-membered heterocyclic rings with high stereocontrol.

[3+2] Dipolar Cycloadditions: A prominent example is the reaction with azomethine ylides. These 1,3-dipoles react with the activated alkene to generate highly functionalized spiro-pyrrolidine systems. durham.ac.uk The reaction between a non-stabilized azomethine ylide and a nitroalkene like the title compound typically yields a spiro[pyrrolidin-3,3'-pyrrolidine] scaffold, a core structure found in various biologically active molecules. durham.ac.ukresearchgate.net Similarly, nitrones can undergo [3+2] cycloaddition to furnish isoxazolidine (B1194047) derivatives. wikipedia.orgnih.gov The regioselectivity of these cycloadditions is governed by the frontier molecular orbital interactions between the dipole and the dipolarophile. wikipedia.org

Table 1: Representative [3+2] Cycloaddition Reactions with Nitroalkenes

| 1,3-Dipole | Dipolarophile (Nitroalkene) | Product Type | Reference |

| Azomethine Ylide | (E)-1-nitro-2-phenylethene | Polysubstituted Pyrrolidine (B122466) | researchgate.net |

| Nitrone | (E)-3,3,3-tribromo-1-nitroprop-1-ene | 4-Nitroisoxazolidine | nih.gov |

| Azomethine Imine | 1-nitro-2-(3-nitrophenyl)-ethylene | Pyrrolidine Intermediate | researchgate.net |

Oxidation and Reduction of the Double Bond

Oxidation: The exocyclic double bond can be subjected to various oxidative transformations.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can form the corresponding epoxide, 3-(3-nitrophenyloxiran-2-yl)pyrrolidin-2-one.

Oxidative Cleavage: More vigorous oxidation using reagents like ozone (O₃) followed by a reductive or oxidative workup would cleave the double bond, yielding pyrrolidin-2-one and 3-nitrobenzaldehyde (B41214) derivatives. ucr.edu

Dihydroxylation: Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions, while anti-dihydroxylation can be performed via the epoxide followed by acid-catalyzed hydrolysis. ucr.edu

Reduction: As mentioned under hydrogenation (5.1.1), catalytic methods are effective for reducing the double bond. libretexts.org These methods are often powerful enough to reduce the nitro group concurrently. Selective reduction of the double bond in the presence of the nitro group can be challenging and may require specialized reagents or protecting group strategies.

Reactions Involving the Nitro Group

The nitro group on the aromatic ring is a key functional handle that can undergo selective reduction or potentially activate the ring for nucleophilic substitution.

Selective Reduction to Amino, Hydroxylamino, or Azo Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to anilines which are valuable precursors for dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com The challenge in the context of this compound is to achieve this reduction chemoselectively, without affecting the exocyclic double bond or the lactam ring.

Several methods are available for the selective reduction of aromatic nitro compounds:

Metal-Based Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid are classic methods. A particularly mild and selective system is the use of zinc or magnesium powder with hydrazine (B178648) glyoxylate, which can reduce the nitro group at room temperature, leaving other reducible functionalities intact. niscpr.res.inresearchgate.net

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine in the presence of a catalyst (e.g., Pd/C). It often provides high selectivity for the nitro group reduction over alkene hydrogenation. niscpr.res.inresearchgate.net

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) in an aqueous or alcoholic medium (Zinin reduction) is a classic method for selectively reducing one nitro group in polynitro compounds and is effective for single nitro groups as well. stackexchange.com

By controlling the reaction conditions and the reducing agent, it is also possible to obtain intermediate reduction products like nitroso, hydroxylamino, or azo compounds.

Table 2: Reagent Systems for Selective Nitro Group Reduction

| Reagent System | Key Advantages | Reference |

| Zinc / Hydrazine Glyoxylate | High selectivity, rapid reaction at room temp, avoids strong acids. | niscpr.res.inresearchgate.net |

| Ni(acac)₂ / PMHS | Chemoselective for nitro groups in the presence of sensitive functionalities. | rsc.org |

| NaBH₄ / Ni(PPh₃)₄ | Effective for reducing nitroaromatics to amines in an ethanol (B145695) solvent. | jsynthchem.com |

| Na₂S or Na₂Sₓ | Classic, cost-effective method for selective reduction (Zinin Reduction). | stackexchange.com |

Nucleophilic Aromatic Substitution on the Nitro-Substituted Phenyl Ring (if applicable)

The presence of a powerful electron-withdrawing group like the nitro group can activate an aromatic ring towards nucleophilic aromatic substitution (SₙAr). nih.gov In this mechanism, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. organicchemistrytutor.com

For this compound, the applicability of a classic SₙAr reaction is limited because the molecule does not possess a conventional leaving group (like a halogen) at the ortho or para positions relative to the nitro group. The hydrogens on the aromatic ring are not suitable leaving groups for this reaction type.

However, under certain conditions, alternative substitution pathways could be envisioned:

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile. This could potentially be used to introduce substituents onto the nitrophenyl ring. beilstein-journals.org

Displacement of the Nitro Group: While less common, the nitro group itself can sometimes act as a leaving group and be displaced by very strong nucleophiles under forcing conditions.

Therefore, while direct SₙAr is not a primary reaction pathway for this specific molecule, related substitutions might be possible under specialized conditions, expanding its synthetic utility. nih.gov

Functionalization of the Pyrrolidinone Ring System

The pyrrolidinone ring within this compound offers specific sites for chemical modification, primarily at the nitrogen atom and, potentially, at other positions on the saturated heterocyclic core.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidin-2-one core is a key site for functionalization. As a secondary amide (lactam), the N-H proton can be removed by a suitable base to generate a nucleophilic lactam-anion, which can then be reacted with various electrophiles.

Detailed research on the direct N-alkylation and N-acylation of this compound is not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on structurally analogous compounds, such as 3-benzylideneindolin-2-ones. In these systems, N-alkylation is readily achieved. nih.govnih.gov The typical procedure involves treating the parent compound with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting anion is then quenched with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-substituted product. nih.gov

A similar strategy can be envisioned for the N-acylation of this compound, using acylating agents like acyl chlorides or acid anhydrides in the presence of a base.

Table 1: Representative N-Alkylation Reaction Conditions for Analogous Benzylidene Lactams

| Reactant | Reagents | Product Type | Reference |

| 3-(4-(dimethylamino)benzylidene)indolin-2-one | 1. NaH, DMF2. CH₃I or R-C₆H₄CH₂X (X=Cl, Br) | N-alkylated indolin-2-one | nih.gov |

| 3-(4-substituted-phenyl)allylidene)indolin-2-one | 1. NaH, DMF2. Alkyl halide | N-alkylated indolin-2-one | nih.gov |

This table is based on reactions performed on analogous structures, as direct experimental data for this compound was not found in the searched literature.

Modifications at Other Positions of the Pyrrolidinone Ring

Beyond N-functionalization, the structure of this compound presents other opportunities for modification. The most significant of these arises from the α,β-unsaturated carbonyl system formed by the exocyclic double bond conjugated with the lactam carbonyl group.

This arrangement makes the compound a classic Michael acceptor . wikipedia.orgorganic-chemistry.org The β-carbon of the exocyclic double bond (the benzylic carbon) is electrophilic and susceptible to attack by a wide range of soft nucleophiles in a conjugate addition reaction, commonly known as the Michael addition. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Potential Michael donors for this reaction include:

Carbon Nucleophiles: Enolates (from malonates, β-ketoesters), organocuprates (Gilman reagents), and nitroalkanes. organic-chemistry.org

Heteroatom Nucleophiles: Amines, thiols, and alkoxides. masterorganicchemistry.com

The addition of a nucleophile to the benzylidene carbon would saturate the double bond and introduce a new substituent, leading to a diverse array of 3-substituted pyrrolidin-2-one derivatives. The nitro group on the phenyl ring acts as an electron-withdrawing group, which can further enhance the electrophilicity of the Michael acceptor system.

Stability and Degradation Pathways Under Various Chemical Environments

The stability of this compound is dictated by the interplay of its constituent functional groups. While specific degradation studies on this exact molecule are not readily found, its stability can be assessed by considering the known reactivity of the pyrrolidinone ring, the nitrobenzylidene moiety, and the conjugated double bond.

Potential Degradation Pathways:

Reduction of the Nitro Group: The aromatic nitro group is susceptible to reduction under various conditions. Catalytic hydrogenation (e.g., H₂, Pd/C), or treatment with reducing metals (e.g., Fe, Sn, Zn in acidic media) would readily convert the nitro group to an amino group, forming 3-(3-Aminobenzylidene)pyrrolidin-2-one. This transformation would significantly alter the electronic properties and potential biological activity of the molecule.

Reactions of the Exocyclic Double Bond: The conjugated double bond is a site of potential instability.

Oxidative Cleavage: Strong oxidizing agents (e.g., ozone, potassium permanganate) could cleave the double bond, leading to the degradation of the molecule into smaller fragments. Milder oxidation, for instance with m-chloroperbenzoic acid (m-CPBA), has been shown to transform similar 2-benzylidene-3-pyrrolines into the corresponding 3-pyrrolin-2-one. mdpi.com

Polymerization: As an activated alkene, the compound could potentially undergo polymerization under radical or ionic conditions, especially upon prolonged storage or exposure to light or heat.

Isomerization: Depending on the conditions (e.g., exposure to acid, base, or light), isomerization between the E and Z isomers of the benzylidene double bond could occur.

Hydrolysis of the Lactam Ring: The lactam (cyclic amide) bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, particularly at elevated temperatures. This would lead to the opening of the pyrrolidinone ring to form the corresponding γ-amino acid derivative, 4-amino-2-(3-nitrophenyl)but-2-enoic acid.

Studies on other pyrrolidinone-based compounds, such as those used in CO₂ capture, indicate that degradation can be accelerated by the presence of oxygen and metal ions, leading to a variety of oxidation products. nih.gov While the chemical environment is different, this highlights the general susceptibility of the pyrrolidinone scaffold to oxidative degradation.

Exploration of Biological and Pharmacological Relevance of 3 3 Nitrobenzylidene Pyrrolidin 2 One Pre Clinical/in Vitro Focus

In Vitro Biological Activity Screening and Preliminary Profiling

Although direct experimental data for 3-(3-Nitrobenzylidene)pyrrolidin-2-one is not widely available in public scientific literature, the biological activities of structurally analogous compounds have been characterized, offering a predictive lens through which to view its potential effects.

Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)

Derivatives featuring the pyrrolidinone and related heterocyclic cores have demonstrated inhibitory capabilities against a variety of enzymes. For instance, certain functionalized 3-benzylidene-indolin-2-ones, which share a structural resemblance, have been identified as inducers of NAD(P)H-quinone oxidoreductase 1 (NQO1), an essential enzyme in the cellular defense against oxidative stress. nih.gov Structure-activity relationship studies have underscored the criticality of the Michael acceptor moiety, a feature also present in this compound, for this activity. nih.gov

Additionally, spirooxindole pyrrolidine (B122466) derivatives have been shown to inhibit enzymes such as α-amylase, which is of interest in the context of diabetes. nih.gov Notably, compounds that include a nitro substituent have demonstrated considerable inhibitory potential. nih.gov While these represent different molecular scaffolds, the commonality of the pyrrolidine ring and the influence of a nitro group suggest that this compound may be a worthy candidate for enzyme inhibition studies.

Receptor Binding Studies and Ligand-Target Interactions

At present, there is a notable absence of specific receptor binding studies for this compound in the available scientific record. The investigation of its interactions with various biological receptors remains a promising avenue for future research.

Cellular Assays (e.g., Antiproliferative Activity in Disease-Specific Cell Lines, Antimicrobial Efficacy in Pure Cultures)

The antiproliferative and antimicrobial properties of 3-benzylidenepyrrolidin-2-one analogues have been more thoroughly investigated, yielding valuable insights into the potential of this compound.

Antiproliferative Activity:

A number of 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones, which are isosteric with benzylidene-pyrrolidinones, have shown cytotoxic effects against various human cancer cell lines. nih.gov These compounds typically exhibit IC50 values in the low micromolar range. nih.gov Furthermore, research on functionalized 3-benzylidene-indolin-2-ones has also brought to light their antiproliferative capabilities, with the level of activity being modulated by the substitution pattern on the benzylidene ring. nih.gov

Below is a table summarizing the antiproliferative activity of analogous compound classes.

| Compound Analogue Class | Cancer Cell Line | Reported Activity (IC₅₀) |

| 3-Benzylidene-4-chromanones | Molt 4/C8, CEM T-lymphocytes | Low µM range nih.gov |

| 3-Benzylidene-indolin-2-ones | MCF-7, HCT116 | Varies with substitution nih.gov |

Antimicrobial Efficacy:

The pyrrolidinone scaffold is a foundational element in numerous antimicrobial agents. researchgate.net Studies on 2-benzylidene-3-oxobutanamide derivatives have revealed that compounds bearing a nitro substituent on the benzylidene ring exhibit potent antibacterial activity. nih.gov For example, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide displayed significant efficacy against both Gram-positive (methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative (multidrug-resistant Acinetobacter baumannii) bacteria. nih.gov This indicates that the 3-nitro substitution on the benzylidene ring of this compound could impart substantial antimicrobial properties.

The following table details the antimicrobial efficacy of analogous compounds.

| Compound Analogue | Bacterial Strain | Activity |

| (Z)-2-(3-Nitrobenzylidene)-3-oxobutanamide | S. aureus (MRSA) | 99.4% inhibition at 2 µg/mL nih.gov |

| (Z)-2-(3-Nitrobenzylidene)-3-oxobutanamide | A. baumannii (MDR) | 98.2% inhibition at 16 µg/mL nih.gov |

| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus | MIC = 16–64 µg/mL researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific SAR studies focused on this compound are not yet available, the broader class of 3-arylidenepyrrolidin-2-ones and related structures provides crucial insights into the key pharmacophoric elements and the influence of various substituents on biological activity.

Identification of Pharmacophoric Elements and Substituent Effects on Activity

The fundamental structure, comprising the pyrrolidin-2-one ring and the exocyclic double bond of the benzylidene group, constitutes a primary pharmacophore. This α,β-unsaturated ketone system, also known as an enone, functions as a Michael acceptor and is frequently integral to the biological activity of this class of compounds, including their antiproliferative and enzyme-inducing effects. nih.gov

The pattern of substitution on the aryl (benzylidene) ring is a key determinant of biological activity. Research on related scaffolds has demonstrated that:

Electron-withdrawing groups , such as the nitro group (NO₂), can markedly improve antimicrobial activity. The position of the nitro group is also a significant factor, with substitutions at the meta- and para-positions of the aryl ring often yielding substantial antimicrobial effects. nih.gov

Halogen substitutions on the aryl ring have also been found to be advantageous for antibacterial activity. nih.gov

In the context of antiproliferative activity in 3-aroylindoles, electron-donating groups on the B ring were observed to maintain strong cytotoxic and antitubulin activities. nih.gov

Correlating Structural Modifications with Biological Response

Drawing from the available data on analogous compounds, several correlations between structural characteristics and biological responses can be inferred for the this compound scaffold:

The 3-nitro substituent on the benzylidene ring is anticipated to be a potent driver of antimicrobial activity, especially against resistant bacterial strains. nih.gov Its electron-withdrawing properties likely augment the reactivity of the Michael acceptor system.

The pyrrolidin-2-one core is a recognized pharmacophore present in a diverse range of biologically active compounds, facilitating favorable interactions with biological targets. nih.gov

The exocyclic double bond imparts conformational rigidity and is essential to the Michael acceptor functionality, a common feature for covalent interactions with biological nucleophiles like cysteine residues in enzymes. nih.gov

Mechanistic Investigations of Observed Biological Activities

The biological effects of small molecules are intrinsically linked to their interactions with cellular components. Understanding these mechanisms at a molecular level is crucial for drug development and for the creation of precise research tools. For derivatives of pyrrolidinone, a variety of mechanisms have been elucidated, often involving the modulation of key signaling pathways.

The identification of direct cellular binding partners is a critical step in understanding a compound's mechanism of action. Modern proteomic and transcriptomic approaches have become invaluable in this endeavor. nih.govnih.govnih.gov Techniques such as activity-based protein profiling (ABPP) and compound-centered chemical proteomics (CCCP) utilize chemical probes to isolate and identify target proteins from complex cellular lysates. nih.govfrontiersin.org

For instance, studies on pyrrolidine-2,3-dione (B1313883) derivatives, which share the core pyrrolidinone ring, have identified Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa as a direct target. mdpi.comnih.gov This was achieved through a combination of a fluorescence-based activity assay, followed by biophysical validation methods like surface plasmon resonance (SPR). nih.gov While no direct proteomic studies have been reported for this compound, it is plausible that it could interact with a range of cellular proteins, and its specific targets would need to be identified through similar unbiased screening approaches.

Another relevant example comes from the study of nitro-containing compounds in various organisms. In Leishmania, a novel nitroreductase (NTR2) was identified as the activating enzyme for a class of bicyclic nitro-compounds through a combination of quantitative proteomics and whole-genome sequencing of drug-resistant parasites. plos.org This highlights the importance of cellular metabolism in the activity of nitro-aromatic drugs.

Table 1: Examples of Cellular Target Identification for Structurally Related Compounds

| Compound Class | Identified Target(s) | Organism/Cell Line | Method of Identification |

| Pyrrolidine-2,3-diones | Penicillin-Binding Protein 3 (PBP3) | Pseudomonas aeruginosa | Fluorescence assay, Surface Plasmon Resonance (SPR) mdpi.comnih.gov |

| Bicyclic Nitro-compounds | Nitroreductase (NTR2) | Leishmania | Quantitative proteomics, Whole-genome sequencing plos.org |

| 3-Nitropyridine (B142982) analogues | Tubulin | Human cancer cell lines | X-ray crystallography plos.org |

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Beyond direct target binding, the biological activity of a compound is often mediated by its influence on intracellular signaling cascades. Several key pathways are frequently implicated in the action of bioactive small molecules.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many diseases, including cancer and inflammatory conditions. frontiersin.orgnih.gov Some small molecules can modulate this pathway at various nodes. nih.gov For example, a related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to inhibit the activation of NF-κB and IRF3, which are downstream effectors of Toll-like receptor (TLR) signaling. nih.gov This suggests that MNP can modulate both MyD88-dependent and TRIF-dependent TLR signaling pathways, leading to a decrease in the expression of inflammatory genes. nih.gov Given the structural similarities, it is conceivable that this compound could also impact inflammatory signaling pathways, although this would require direct experimental verification.

Another critical pathway is the NF-κB signaling pathway , a master regulator of inflammation. The compound 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), which shares the benzylidene moiety, has been shown to inhibit NF-κB phosphorylation and increase the levels of Nrf2, a key regulator of the antioxidant response. nih.gov

Furthermore, compounds targeting the microtubule network can induce cell cycle arrest and apoptosis. plos.org For instance, 3-nitropyridine analogues have been found to bind to the colchicine-site of tubulin, leading to microtubule destabilization, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells. plos.org The benzylidene group in this compound is a common feature in other microtubule-targeting agents, suggesting a potential, albeit speculative, similar mechanism of action.

Table 2: Signaling Pathways Modulated by Structurally Related Compounds

| Compound/Class | Modulated Pathway(s) | Observed Effect | Cell System |

| 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) | Toll-like Receptor (TLR) signaling (MyD88 and TRIF-dependent) | Inhibition of NF-κB and IRF3 activation | HEK293 and RAW 264.7 cells nih.gov |

| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) | NF-κB and Nrf2 signaling | Decreased NF-κB phosphorylation, increased Nrf2 levels | RBL-2H3 cells nih.gov |

| 3-Nitropyridine analogues | Microtubule dynamics, Cell cycle | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | Jurkat cells plos.org |

| Pyrrolidine-2,5-dione derivatives | Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) pathways | Inhibition of pro-inflammatory enzyme activity | In vitro assays plos.org |

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Potential as a Molecular Probe or Research Tool in Biological Systems

A molecular probe is a small molecule used to study biological systems, such as proteins or cellular pathways. The specificity and well-characterized mechanism of action of a compound are paramount for its use as a reliable research tool.

Given the potential for derivatives of this compound to interact with specific cellular targets and modulate signaling pathways, this compound could, in principle, be developed into a molecular probe. For example, if it were found to be a potent and selective inhibitor of a particular enzyme, it could be used to dissect the role of that enzyme in various cellular processes. The addition of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, would facilitate the visualization and isolation of its cellular targets. frontiersin.org

By selectively perturbing a specific protein or pathway, molecular probes can provide valuable insights into the molecular basis of diseases. nih.gov For instance, 3-Nitropropionic acid, a simple nitro-containing compound, is widely used as a tool to model Huntington's disease in animals due to its ability to inhibit succinate (B1194679) dehydrogenase and induce striatal degeneration. nih.gov While structurally different, this exemplifies how a nitro-containing small molecule can be instrumental in disease research.

Should this compound be found to selectively modulate a pathway implicated in a specific pathology, such as neuroinflammation or cancer progression, it could serve as a valuable tool to further unravel the complexities of that disease. Its utility would depend on a thorough characterization of its selectivity and mechanism of action.

Advanced Analytical Methodologies for 3 3 Nitrobenzylidene Pyrrolidin 2 One in Research Settings

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental tool for the separation, identification, and purification of components in a mixture. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are instrumental in the analysis of "3-(3-Nitrobenzylidene)pyrrolidin-2-one". nih.gov

HPLC is a premier technique for assessing the purity of "this compound" and for tracking the progress of its synthesis. The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.govnih.gov A mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with a modifier like formic or phosphoric acid, is commonly employed in a gradient elution mode to ensure optimal separation. nih.govnih.govsielc.com

Advanced detection methods significantly enhance the analytical capabilities of HPLC:

Diode Array Detector (DAD): A DAD detector is particularly useful as it provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is valuable when the compound lacks a strong chromophore.

Evaporative Light Scattering Detector (ELSD): An ELSD is another universal detector that is not dependent on the optical properties of the analyte. It is particularly useful for non-volatile compounds and can offer better sensitivity than an RI detector for certain applications.

The choice of detector depends on the specific properties of "this compound" and any potential impurities.

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Column | C18 reverse-phase (e.g., Gemini NX-C18, Kinetex C18) | nih.govnih.gov |

| Mobile Phase A | 0.1-0.2% Formic Acid in Water | nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol/Acetonitrile mixture | nih.govnih.gov |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B | nih.gov |

| Flow Rate | Typically 0.5 - 1.0 mL/min | mmu.ac.uk |

| Detection | DAD, RI, or ELSD | |

This table provides a general example of HPLC conditions that could be adapted for the analysis of "this compound" based on methods for similar compounds.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. mmu.ac.uk In the context of "this compound" synthesis, GC can be employed to detect and quantify volatile byproducts, starting materials, or impurities. researchgate.net For GC analysis, the compound may need to be derivatized to increase its volatility and thermal stability.

The separation is carried out in a capillary column, and detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net GC-MS provides the added advantage of structural information, which is invaluable for the definitive identification of unknown impurities. mmu.ac.uk The retention indices of the compound and its potential byproducts can serve as an additional identification criterion. nih.gov

Quantitative Analysis in Complex Biological and Chemical Matrices

Quantifying "this compound" in complex matrices such as biological fluids or environmental samples presents significant analytical challenges due to the presence of numerous interfering substances. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace quantification due to its high sensitivity and selectivity. mdpi.comnih.gov The development of a robust LC-MS/MS method involves several key steps:

Optimization of Chromatographic Conditions: Achieving good separation of the analyte from matrix components is crucial to minimize ion suppression. uqam.ca This involves selecting the appropriate column, mobile phase, and gradient conditions. nih.govnih.gov

Mass Spectrometry Parameters: The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. nih.govmdpi.com This involves selecting specific precursor-to-product ion transitions for the analyte, which provides a high degree of specificity.

Method Validation: A comprehensive validation process is essential to ensure the reliability of the analytical data. This includes assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). researchgate.net

Table 2: Key Aspects of LC-MS/MS Method Development

| Stage | Key Considerations | Reference |

|---|---|---|

| Sample Introduction | HPLC system with a suitable autosampler. | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) is commonly used. | mdpi.com |

| Mass Analyzer | Triple quadrupole (QqQ) or ion trap mass spectrometers are frequently employed. | nih.govuqam.ca |

| Data Acquisition | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. | nih.govmdpi.com |

| Validation | According to established guidelines to ensure accuracy and precision. | researchgate.net |

Effective sample preparation is critical for removing interferences and concentrating the analyte before LC-MS/MS analysis. researchgate.netucd.ie The choice of extraction technique depends on the nature of the matrix and the physicochemical properties of "this compound".

Common sample preparation techniques include:

Protein Precipitation (PPT): For biological samples like plasma, PPT with a solvent such as acetonitrile is a simple and effective method to remove proteins. nih.gov

Liquid-Liquid Extraction (LLE): LLE utilizes the differential solubility of the analyte in two immiscible liquids to separate it from the matrix.

Solid-Phase Extraction (SPE): SPE is a highly versatile technique that uses a solid sorbent to selectively retain the analyte while interferences are washed away. nih.gov This method can provide cleaner extracts and higher concentration factors compared to LLE.

It is imperative to avoid contaminants like detergents and certain polymers during sample preparation, as they can interfere with mass spectrometry analysis. ucd.ie

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical methods offer a powerful platform for investigating the redox properties of "this compound" and for developing electrochemical sensors. The presence of the nitro group suggests that the compound is electrochemically active. nih.gov

Cyclic voltammetry (CV) is a fundamental electrochemical technique that can be used to study the reduction and oxidation processes of the compound. By scanning the potential of a working electrode and measuring the resulting current, information about the redox potentials and the reversibility of the electron transfer processes can be obtained. This data is crucial for understanding the compound's electronic properties and its potential role in redox-mediated biological processes. nih.gov

The electrochemical behavior of "this compound" can be harnessed to develop electrochemical sensors. nih.govnih.gov These sensors could be designed to detect the compound directly or to monitor its interaction with other molecules. The development of such sensors would involve modifying an electrode surface with materials that enhance the electrochemical signal or provide selectivity towards the target analyte. researchgate.net

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a chemical species. researchgate.net By measuring the current response to a linearly cycled potential sweep, researchers can determine the oxidation and reduction potentials of a compound, offering insights into its electronic structure and reactivity. For nitroaromatic compounds, the nitro group (–NO₂) is typically electrochemically active and undergoes reduction. uchile.cl The initial reduction step often involves the reversible formation of a nitro radical anion. uchile.cl

However, a specific search of scientific literature did not yield any studies that have performed cyclic voltammetry on this compound. Consequently, there is no experimental data available for its oxidation or reduction potentials. While computational methods can be used to predict the electrochemical potentials of organic molecules, no such theoretical studies for this specific compound were found. mdpi.comresearchgate.netnih.gov

Table 1: Cyclic Voltammetry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Oxidation Potential (Epa) | No data available | N/A |

| Reduction Potential (Epc) | No data available | N/A |

| Reference Electrode | No data available | N/A |

As indicated, no published data exists for the cyclic voltammetry of this specific compound.

Development of Chemical Sensors or Biosensors Utilizing the Compound

The unique chemical properties of certain compounds allow for their use as key components in chemical sensors or biosensors. These analytical devices are designed to detect and quantify specific substances. For instance, a compound might exhibit a change in its optical or electrochemical properties upon interacting with a target analyte, which can be measured and correlated to the analyte's concentration. The development of sensors for nitroaromatic compounds, for example, is an active area of research, often for environmental monitoring. uchile.cl

There is no evidence in the scientific literature of this compound being used in the development of any chemical sensor or biosensor. Research in this area tends to focus on materials with specific, high-affinity interactions or unique signaling capabilities, and this particular compound has not been identified or explored for such applications.

Table 2: Sensor Applications of this compound

| Sensor Type | Target Analyte | Principle of Detection | Reported Performance |

|---|

As indicated, no sensor applications utilizing this specific compound have been reported in the literature.

Future Research Directions and Unresolved Challenges Pertaining to 3 3 Nitrobenzylidene Pyrrolidin 2 One

Exploration of Unprecedented Reactivity and Novel Transformations

The unique electronic and structural features of 3-(3-nitrobenzylidene)pyrrolidin-2-one present numerous opportunities for exploring novel chemical transformations. The exocyclic double bond, activated by the electron-withdrawing nitro group and the lactam carbonyl, is a prime site for asymmetric catalysis. Future research could focus on developing stereoselective reactions, such as Michael additions, cycloadditions, and reductions, to introduce chirality and complexity.

Furthermore, the nitro group itself is a versatile functional handle. Its reduction can proceed through various intermediates, including nitroso and hydroxylamine species, each with distinct reactivity. mdpi.com Investigating selective reductions of the nitro group in the presence of the activated alkene would be a significant challenge and a fruitful area of research. This could lead to the synthesis of novel heterocyclic systems through intramolecular cyclization reactions. The development of chemoselective catalysts that can differentiate between the nitro group and the α,β-unsaturated system is a key challenge to be addressed.

Moreover, the benzylidene moiety offers possibilities for photochemical transformations. The nitrobenzyl group is a known photolabile protecting group, and exploring the photochemistry of this system could unveil novel rearrangement or cleavage reactions, providing access to unique molecular architectures.

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. nih.govnih.gov The introduction of the 3-nitrobenzylidene group appends a moiety with known bioactivity, as nitro-containing compounds are used as antibacterial and anticancer agents. mdpi.comresearchgate.net A critical area for future research is to elucidate the specific molecular interactions of this compound within biological systems.